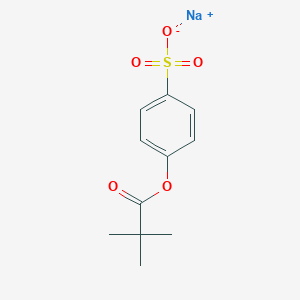

Sodium 4-(pivaloyloxy)benzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWRXNUCTLGRAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635805 | |

| Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188114-91-2 | |

| Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of sodium 4-(pivaloyloxy)benzenesulfonate

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 4-(pivaloyloxy)benzenesulfonate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound (SPBS). Intended for researchers, chemists, and professionals in drug development, this document outlines a robust and reproducible synthetic protocol starting from commercially available materials. Furthermore, it details a multi-technique approach for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA). The causality behind key experimental choices is explained to provide a deeper understanding of the process, ensuring both scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound is a versatile organic salt that finds utility as a key intermediate in organic synthesis. Its structure incorporates a pivaloyl protecting group on a phenolic hydroxyl, which can be cleaved under specific conditions, and a sodium sulfonate group, which imparts aqueous solubility. This unique combination of a bulky, lipophilic ester and a polar, hydrophilic sulfonate makes it an interesting building block. For instance, compounds of this class are explored as precursors to active pharmaceutical ingredients and in the development of novel surfactants and leaving groups in catalytic reactions.

The primary synthetic challenge lies in the selective acylation of the hydroxyl group of 4-hydroxybenzenesulfonic acid sodium salt without promoting side reactions. The chosen synthetic strategy, detailed herein, is an esterification reaction between the sodium salt of 4-hydroxybenzenesulfonic acid and pivaloyl chloride. This method is favored due to the high reactivity of the acyl chloride, the commercial availability and stability of the starting materials, and the straightforward nature of the reaction, which typically proceeds with high yield.[1]

Synthesis of this compound

The synthesis is achieved through a direct esterification protocol. The hydroxyl group of the sodium 4-hydroxybenzenesulfonate starting material is deprotonated, and the resulting phenoxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Synthetic Workflow Diagram

The overall process, from starting materials to the final, characterized product, is outlined in the following workflow.

Sources

physicochemical properties of sodium 4-(pivaloyloxy)benzenesulfonate

An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-(Pivaloyloxy)benzenesulfonate

Foreword

In the landscape of drug discovery and development, a molecule's identity is defined by its physicochemical properties. These characteristics are the bedrock upon which all subsequent research is built, dictating formulation strategies, predicting in vivo behavior, and ultimately influencing therapeutic success. This guide is designed for the discerning scientist—the researcher who understands that data without context is incomplete. We will not merely list the properties of this compound; we will deconstruct the methodology behind their determination, providing the causal framework necessary for true scientific insight. This document is structured to be a self-validating system, where the integrity of the data is intrinsically linked to the robustness of the experimental design.

Molecular Overview and Strategic Importance

This compound is an organic salt whose structure is of significant interest. It comprises a hydrophilic sodium sulfonate group, imparting aqueous solubility, and a lipophilic benzenepivaloate moiety. The pivaloyl ester is a sterically hindered group that can influence the molecule's stability and interactions. This amphiphilic nature suggests potential applications as a surfactant, a specialty chemical intermediate, or, critically in our field, a prodrug of a phenolic compound where the ester is designed for enzymatic or chemical hydrolysis. A rigorous understanding of its physicochemical profile is therefore non-negotiable for unlocking its potential.

Chemical Identity:

-

Systematic Name: Sodium 4-(2,2-dimethylpropanoyloxy)benzenesulfonate

-

Molecular Formula: C₁₁H₁₃NaO₅S[1]

-

Molecular Weight: 280.28 g/mol

-

CAS Number: 188114-91-2[2]

-

Physical Form: Solid

Core Physicochemical Data Summary

The following table summarizes the core physicochemical properties. It is critical to note that while some data is available from vendors, key experimental parameters like melting point and pKa are not widely published. Therefore, this guide provides robust, standardized protocols for their determination in any laboratory setting.

| Property | Value / Expected Value | Rationale & Significance |

| Melting Point | >300 °C (expected for salt) | High melting point indicates strong ionic lattice energy, typical for organic salts. Crucial for assessing thermal stability and purity. |

| Aqueous Solubility | Soluble (predicted) | The sodium sulfonate group is expected to dominate, conferring high water solubility. Essential for formulation of aqueous dosage forms. |

| pKa | < 0 (of parent sulfonic acid) | Benzenesulfonic acids are strong acids, fully ionized at physiological pH.[3] This dictates the compound's charge state and interactions in biological systems. |

| LogP | Not available | This value would quantify the balance between the hydrophilic sulfonate and the lipophilic ester, predicting membrane permeability. |

Experimental Design & Protocols

The trustworthiness of any physicochemical data lies in the meticulousness of the experimental protocol. Here, we detail the methodologies and, more importantly, the scientific reasoning behind the chosen techniques.

Thermal Analysis: Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Causality: While a simple melting point apparatus can provide a range, it is inadequate for a definitive purity assessment. We employ DSC for its superior precision and ability to detect subtle thermal events like polymorphism or desolvation. The measurement of heat flow into the sample as a function of temperature provides a thermodynamic fingerprint of the material. A sharp endotherm is indicative of a highly pure, crystalline solid.

Protocol for DSC Analysis:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). This ensures the accuracy and traceability of the measurement.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to contain any potential off-gassing or sublimation. An empty, sealed pan is used as the reference.

-

Instrument Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min. A controlled ramp rate is essential for thermal equilibrium.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the primary endothermic event on the resulting thermogram. The peak area can be integrated to determine the enthalpy of fusion.

Workflow for DSC Characterization

Caption: A robust workflow for melting point determination using DSC.

Solubility Profiling: Equilibrium Shake-Flask Method

Expertise & Causality: Solubility is not a single value but a profile that depends on the solvent system. The shake-flask method is the gold standard, ensuring that the solution reaches thermodynamic equilibrium. We utilize HPLC for quantification as it provides specificity and sensitivity, unlike gravimetric or UV methods which can be confounded by impurities.

Protocol for Solubility Determination:

-

System Preparation: Add an excess amount of the compound (e.g., 20 mg) to a known volume (e.g., 2 mL) of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a glass vial. The excess solid is critical to ensure saturation.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C) for 24 hours. This duration is typically sufficient to reach equilibrium. A preliminary time-point study (e.g., 4, 8, 24, 48 hrs) should be run to validate this.

-

Sample Processing: Allow the vials to stand for at least 1 hour to let coarse particles settle. Withdraw the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The choice of a low-binding filter material is essential.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water:acetonitrile) of known concentration.

-

Create a multi-point calibration curve (e.g., 1-100 µg/mL) from the stock solution.

-

Dilute the filtered supernatant into the calibration range.

-

Analyze the calibrators and diluted sample by a validated reverse-phase HPLC-UV method (see section 4).

-

Calculate the concentration in the original supernatant from the calibration curve, which represents the equilibrium solubility.

-

Logical Framework for Solubility

Caption: Interplay of molecular structure and solvent properties on solubility.

Structural and Purity Verification

Identity Confirmation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the definitive technique for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The predicted chemical shifts below are based on standard functional group values and serve as a benchmark for identity confirmation.

-

¹H NMR (400 MHz, D₂O, δ):

-

7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the electron-withdrawing sulfonate group.

-

7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the electron-donating ester group.

-

1.35 ppm (s, 9H): Singlet for the nine equivalent protons of the sterically shielded tert-butyl (pivaloyl) group.

-

-

¹³C NMR (100 MHz, D₂O, δ):

-

~178 ppm: Carbonyl carbon of the ester.

-

~155 ppm: Aromatic carbon attached to the ester oxygen.

-

~140 ppm: Aromatic carbon attached to the sulfonate group.

-

~128 ppm, ~122 ppm: Remaining aromatic carbons.

-

~39 ppm: Quaternary carbon of the tert-butyl group.

-

~27 ppm: Methyl carbons of the tert-butyl group.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A reverse-phase method is chosen due to the compound's polarity. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are resolved and eluted from the column. UV detection is suitable due to the presence of the benzene chromophore.

Self-Validating HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase chemistry for retaining aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier to ensure sharp peak shape for the sulfonate. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 15 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV Diode Array Detector (DAD) | Set at 220 nm and 265 nm. DAD allows for peak purity analysis by comparing spectra across the peak. |

| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility of retention times. |

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that demands both precise experimental execution and a deep understanding of the underlying scientific principles. This guide provides the necessary framework for researchers to generate high-integrity data, not by following a rigid template, but by understanding the causality behind each step. This foundational knowledge is indispensable for the successful translation of a chemical entity from the laboratory bench to a developmental candidate.

References

-

FDER Product Page for this compound. Source: FDER. URL: [Link]

-

PubChem Database Entry for Sodium benzenesulfonate. Source: National Center for Biotechnology Information. URL: [Link]

-

PubChem Database Entry for Sodium benzoyloxybenzene-4-sulfonate. Source: National Center for Biotechnology Information. URL: [Link]

-

LookChem Product Page for this compound. Source: LookChem. URL: [Link]

-

Zhang, Y., & Liang, H. C. (2006). Synthesis and structural characterization of the sodium salt of a new sulfonate-containing water soluble N-donor ligand--self-assembly in the solid state by pi-pi stacking interactions. Source: Molecules (Basel, Switzerland), 11(2), 163–168. URL: [Link]

-

DrugFuture Database Entry for Benzenesulfonic Acid. Source: DrugFuture. URL: [Link]

-

Mandal, M., & Mandal, B. (2017). Synthesis and characterization of novel functional poly(vinyl alcohol-co-styrene sulfonic acid) copolymers. Source: Cogent Chemistry, 3(1), 1349079. URL: [Link]

- CN101650304A - Method for determining content of sodium p-toluenesulfinate in reduction process of p-toluenesulfonyl chloride. Source: Google Patents.

-

Wikipedia contributors. (2023). Benzenesulfonic acid. Source: Wikipedia, The Free Encyclopedia. URL: [Link]

- CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate. Source: Google Patents.

Sources

Unraveling the Enigma: A Proposed Framework for Elucidating the Mechanism of Action of Sodium 4-(pivaloyloxy)benzenesulfonate

Senior Application Scientist Commentary: In the landscape of chemical and pharmaceutical research, we occasionally encounter compounds with limited publicly available data on their biological activity. Sodium 4-(pivaloyloxy)benzenesulfonate is one such molecule. Despite its availability from commercial suppliers, a comprehensive review of scientific literature and databases reveals a notable absence of studies detailing its mechanism of action. This technical guide, therefore, pivots from a descriptive account to a prospective one. It is designed for researchers, scientists, and drug development professionals as a strategic framework for systematically investigating and defining the pharmacological profile of a novel chemical entity like this compound.

This document will outline a logical, multi-tiered approach, from initial computational predictions to detailed cellular and biochemical assays. The methodologies presented are standard, validated approaches in the field of drug discovery, designed to build a robust understanding of a compound's mechanism of action from the ground up.

Part 1: Initial Characterization and In Silico Assessment

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational understanding of the physicochemical properties of this compound is crucial.

Physicochemical Profiling:

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 188114-91-2 | Sigma-Aldrich |

| Molecular Formula | C₁₁H₁₃NaO₅S | Sigma-Aldrich |

| Molecular Weight | 280.28 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% (typical) | Sigma-Aldrich |

In Silico Target Prediction:

The initial step in a mechanism of action study for a novel compound is often computational. By analyzing the structure of this compound, we can use various in silico tools to predict potential biological targets. These predictions are based on structural similarity to known ligands and pharmacophore modeling.

Experimental Protocol: In Silico Target Prediction

-

Obtain the 2D or 3D structure of this compound.

-

Utilize target prediction software such as SwissTargetPrediction, SuperPred, or similar platforms.

-

Input the compound's structure into the software.

-

Analyze the output , which will be a ranked list of potential protein targets (e.g., enzymes, receptors, ion channels).

-

Critically evaluate the predictions based on the confidence scores and the biological plausibility of the predicted targets.

Part 2: Broad-Based Cellular Phenotypic Screening

The next logical step is to assess the compound's effect on whole cells. Phenotypic screening can provide valuable, unbiased insights into the biological processes perturbed by the compound.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast cancer, U2OS osteosarcoma).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Cell Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

-

Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images of the cells.

-

Image Analysis: Employ sophisticated image analysis software to quantify a multitude of cellular features (e.g., cell number, nuclear size and shape, mitochondrial morphology, cytoskeletal texture).

-

Data Analysis: Compare the feature measurements from treated cells to those from vehicle-treated control cells to identify significant phenotypic changes.

Logical Framework for Phenotypic Screening

Caption: High-content phenotypic screening workflow.

Part 3: Target Deconvolution and Validation

Based on the results of in silico predictions and phenotypic screening, the subsequent phase focuses on identifying the specific molecular target(s) of this compound.

Affinity-Based Target Identification:

One powerful technique for target identification is affinity chromatography.

Experimental Protocol: Affinity Chromatography

-

Immobilization: Chemically link this compound to a solid support (e.g., sepharose beads) to create an affinity matrix.

-

Cell Lysate Preparation: Prepare a protein extract from a responsive cell line.

-

Affinity Chromatography: Pass the cell lysate over the affinity matrix. Proteins that bind to the compound will be retained on the column, while non-binding proteins will flow through.

-

Elution: Elute the bound proteins from the matrix.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Candidate Validation: Validate the identified candidate targets using orthogonal assays.

Target Validation Signaling Pathway

Caption: A multi-pronged approach to target validation.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By systematically progressing from broad, hypothesis-generating studies to specific, hypothesis-driven validation experiments, researchers can effectively unravel the pharmacological properties of this and other novel chemical entities. The integration of in silico, cellular, and biochemical approaches ensures a self-validating system, fostering trustworthiness in the generated data and ultimately contributing to the authoritative body of scientific knowledge.

References

An In-Depth Technical Guide to GW4064 (CAS 188114-91-2): A Potent Farnesoid X Receptor Agonist for Research and Drug Development

Introduction: Unveiling GW4064, a Key Modulator of Farnesoid X Receptor

GW4064, also known by its CAS registry number 278779-30-9 (with 188114-91-2 being a less common synonym), is a potent and selective synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR)[1][2]. As a member of the nuclear receptor superfamily, FXR is a critical ligand-activated transcription factor primarily expressed in the liver, intestine, kidneys, and adrenal glands[3][4]. It functions as a master regulator of bile acid, lipid, and glucose homeostasis[3][5][6][7][8]. The discovery and characterization of GW4064 have been instrumental in elucidating the multifaceted physiological and pathophysiological roles of FXR, establishing it as a valuable pharmacological tool for researchers in metabolic diseases, cholestasis, and oncology[9]. This guide provides a comprehensive technical overview of GW4064, including its structural analysis, physicochemical properties, biological activity, and detailed experimental protocols for its characterization and application.

Structural Analysis and Physicochemical Properties of GW4064

GW4064 is a complex organic molecule with the chemical name 3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid[9]. Its structure is characterized by a central stilbene core, which contributes to some of its limitations, such as potential toxicity and UV light instability, making it more suitable as a research tool rather than a direct therapeutic candidate[2][10].

Chemical Structure

Caption: Chemical structure of GW4064.

Physicochemical Properties

A summary of the key physicochemical properties of GW4064 is presented in the table below. These properties are crucial for designing experimental conditions, particularly for in vitro and in vivo studies.

| Property | Value | Reference |

| CAS Number | 278779-30-9 | [1][2][11] |

| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [1][11] |

| Molecular Weight | 542.84 g/mol | [1][11] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in DMSO and DMF (~25 mg/mL), sparingly soluble in ethanol (~1 mg/mL), and poorly soluble in aqueous buffers. | [1] |

| UV/Vis (λmax) | 304 nm | [1] |

Biological Activity and Mechanism of Action

GW4064 exerts its biological effects primarily through the activation of FXR. It is a full agonist with a high affinity for the receptor, exhibiting an EC₅₀ in the nanomolar range (typically 15-65 nM depending on the assay system)[2][9].

FXR Signaling Pathways

Upon binding to the ligand-binding domain of FXR, GW4064 induces a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators, forming a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[4][20].

The downstream effects of FXR activation by GW4064 are pleiotropic, impacting three major metabolic areas:

1. Bile Acid Homeostasis: FXR acts as a sensor for bile acids. Its activation by GW4064 initiates a negative feedback loop to control bile acid levels. This is primarily achieved through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[3][4]. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also potently represses CYP7A1 expression in the liver[3][6]. Furthermore, FXR upregulates the expression of bile acid transporters such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β), facilitating bile acid efflux and transport[3][21].

Caption: FXR-mediated regulation of bile acid synthesis.

2. Lipid Metabolism: FXR activation by GW4064 plays a significant role in regulating lipid metabolism. It can lower triglyceride levels by repressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor for lipogenic genes like Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC)[22][23]. Additionally, FXR can promote fatty acid β-oxidation by inducing the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[7][22][24].

Caption: FXR-mediated regulation of glucose metabolism.

Pharmacokinetics and Off-Target Effects

Pharmacokinetic studies in rats have shown that GW4064 has an oral bioavailability of approximately 10% and a half-life of 3.5 hours.[25] It is important for researchers to consider these parameters when designing in vivo experiments.

A crucial aspect of utilizing GW4064 as a research tool is the awareness of its potential off-target effects. Studies have revealed that GW4064 can modulate the activity of multiple G protein-coupled receptors, notably histamine receptors.[26][27] It has been shown to activate H1 and H4 receptors and inhibit the H2 receptor.[15][28] These off-target activities necessitate careful interpretation of experimental results, and the use of appropriate controls is highly recommended to distinguish between FXR-dependent and FXR-independent effects of GW4064.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize the activity of GW4064.

FXR Activation Cell-Based Luciferase Reporter Assay

This assay is a robust and widely used method to quantify the agonistic activity of compounds on FXR. The principle involves the ligand-dependent transactivation of a luciferase reporter gene under the control of an FXRE.

Workflow Diagram:

Caption: Workflow for FXR luciferase reporter assay.

Detailed Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Transfection:

-

Prepare a transfection mixture containing an FXR expression plasmid and an FXRE-driven firefly luciferase reporter plasmid. A Renilla luciferase plasmid should be co-transfected as an internal control for transfection efficiency.

-

Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of GW4064 (or the test compound) in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Replace the transfection medium with fresh medium containing the different concentrations of the compound. Include a vehicle-only control.

-

Incubate the plate for an additional 24 hours.

-

-

Luminescence Measurement:

-

Lyse the cells using a dual-luciferase reporter assay system buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Surface Plasmon Resonance (SPR) for GW4064-FXR Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics and affinity between a small molecule like GW4064 and its protein target, FXR.

Workflow Diagram:

Caption: Workflow for SPR analysis of GW4064-FXR binding.

Exemplary Protocol:

-

Protein Immobilization:

-

Use a CM5 sensor chip and activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant human FXR protein (available from various commercial sources) onto the activated surface via amine coupling to a target level of approximately 5000-10000 response units (RU).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of GW4064 in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span at least two orders of magnitude around the expected dissociation constant (Kᴅ).

-

Inject the GW4064 solutions over the sensor and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Follow with an injection of running buffer to monitor the dissociation phase for a defined time (e.g., 300 seconds).

-

Between each concentration, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer or a high salt concentration) if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves from all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ = kd/ka).

-

Conclusion: GW4064 as a Cornerstone in FXR Research

GW4064 has proven to be an indispensable tool for dissecting the intricate roles of the Farnesoid X Receptor in health and disease. Its high potency and selectivity have enabled significant advances in our understanding of metabolic regulation. However, as with any pharmacological tool, a thorough understanding of its properties, including its pharmacokinetics and potential off-target effects, is paramount for the design of robust experiments and the accurate interpretation of results. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize GW4064 in their quest to further unravel the complexities of FXR biology and to develop novel therapeutics for a range of metabolic and inflammatory disorders.

References

-

Analysis of bile acid-induced regulation of FXR target genes in human liver slices. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

- Chiang, J. Y. L. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism.

- Ding, L., & Yang, L. (2018). Bile Acids and FXR: Novel Targets for Liver Diseases. Frontiers in Physiology, 9, 1373.

- Duan, Y., et al. (2012). Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease.

-

FXR and LXR target genes in bile acids, lipid, and glucose metabolism. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

- Gadaleta, R. M., et al. (2008). The Role of FXR in Disorders of Bile Acid Homeostasis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 295(4), G633-G642.

-

Gao, J., & Xie, W. (2010). FXR/RXR Activation. Qiagen. Retrieved January 4, 2026, from [Link]

- Ma, K., et al. (2006). Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice.

- Sinal, C. J., et al. (2000). Farnesoid X receptor is essential for normal glucose homeostasis.

-

FXR regulation of hepatic glucose metabolism. FXR signaling... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Farnesoid X receptor is essential for normal glucose homeostasis. (2003). The Journal of Clinical Investigation. Retrieved January 4, 2026, from [Link]

- Maloney, P. R., et al. (2000). Identification of a Chemical Tool for the Orphan Nuclear Receptor FXR. Journal of Medicinal Chemistry, 43(16), 2971-2974.

-

Model diagram and structure diagram of FXR. (A) Model diagram of FXR... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The Wittig Reaction. (n.d.). University of Pittsburgh. Retrieved January 4, 2026, from [Link]

- Pellicciari, R., et al. (2002). The Farnesoid X Receptor (FXR) as Modulator of Bile Acid Metabolism. Current Medicinal Chemistry, 9(3), 319-329.

-

Bile Acids and FXR: Novel Targets for Liver Diseases. (2018). Frontiers in Physiology. Retrieved January 4, 2026, from [Link]

-

Activation of farnesoid-X-receptor (FXR) by bioactive lipids. (n.d.). Indigo Biosciences. Retrieved January 4, 2026, from [Link]

- Li, D., et al. (2018). Farnesoid X receptor agonist decreases lipid accumulation by promoting hepatic fatty acid oxidation in db/db mice. Molecular Medicine Reports, 18(2), 1633-1640.

- Zhang, Y., et al. (2015). FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach. Scientific Reports, 5, 8013.

- Pellicciari, R., et al. (2012). Method of synthesizing alkylated bile acid derivatives. Google Patents.

- Kremoser, C. (2019). Nonsteroidal FXR Ligands: Current Status and Clinical Applications. Methods in Molecular Biology, 2037, 145-189.

-

6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

- Singh, N., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 755-769.

-

Surface plasmon resonance. (n.d.). University of Cambridge. Retrieved January 4, 2026, from [Link]

-

Farnesoid X receptor. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

- Li, Y., & Zhang, Y. (2016). Beyond FXR to target new therapies for NAFLD. Hepatobiliary Surgery and Nutrition, 5(5), 375-377.

- Shen, W., et al. (2011). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 52(9), 1723-1732.

-

Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 4, 2026, from [Link]

- Akwabi-Ameyaw, A., et al. (2008). FXR agonist activity of conformationally constrained analogs of GW 4064. Bioorganic & Medicinal Chemistry Letters, 18(15), 4339-4343.

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 4, 2026, from [Link]

- Flatt, B., et al. (2010). Synthesis and pharmacological validation of a novel series of non-steroidal FXR agonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4437-4441.

-

Farnesoid X receptor. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

- Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.

-

Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. (2014). Vrije Universiteit Amsterdam. Retrieved January 4, 2026, from [Link]

- Ali, A. H., et al. (2015). Recent advances in the development of farnesoid X receptor agonists.

-

Wittig reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

- Cîrîc, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845.

- Jeong, H., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 743-748.

Sources

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of bile acid-induced regulation of FXR target genes in human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor is essential for normal glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Farnesoid X Receptor (FXR) as Modulator of Bile Acid Metabolism [ouci.dntb.gov.ua]

- 14. US8338628B2 - Method of synthesizing alkylated bile acid derivatives - Google Patents [patents.google.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fxr target genes: Topics by Science.gov [science.gov]

- 23. researchgate.net [researchgate.net]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nicoyalife.com [nicoyalife.com]

- 28. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium 4-(pivaloyloxy)benzenesulfonate literature review

An In-depth Technical Guide to Sodium 4-(Pivaloyloxy)benzenesulfonate

Introduction

This compound is a specialized organic compound that stands at the intersection of synthetic chemistry and pharmaceutical sciences. Its chemical architecture, featuring a pivaloyl ester attached to a benzenesulfonate backbone, suggests a deliberate design for applications in drug development, likely as a prodrug moiety. The pivaloyloxy group, a sterically hindered ester, is a well-established promoiety used to enhance lipophilicity and modulate the pharmacokinetic profiles of parent drug molecules.[1] Concurrently, the sodium sulfonate group imparts significant aqueous solubility. This intriguing combination of a lipophilic, cleavable ester and a highly polar, water-solubilizing group makes this compound a compound of significant interest for researchers and drug development professionals aiming to overcome challenges in drug delivery.

This technical guide provides a comprehensive review of this compound, covering its synthesis, physicochemical properties, and, most critically, its potential applications as a prodrug. The narrative is grounded in established chemical principles and supported by authoritative references to provide a field-proven perspective on its utility.

Chemical Structure and Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and properties.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 188114-91-2 | [2] |

| Molecular Formula | C₁₁H₁₃NaO₅S | [3] |

| Molecular Weight | 280.27 g/mol | [3] |

| IUPAC Name | sodium 4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonate | |

| Synonym(s) | sodium 4-[(pivaloyl)oxy]benzenesulfonate | |

| Physical Form | Solid, Powder | |

| Purity | Typically ≥95% | [2] |

| Storage | Room Temperature, Inert Atmosphere | [3] |

Synthesis and Manufacturing

The synthesis of this compound is achieved through a straightforward esterification of its phenolic precursor, sodium 4-hydroxybenzenesulfonate. This reaction is an example of nucleophilic acyl substitution, where the phenoxide acts as the nucleophile attacking the electrophilic carbonyl carbon of an acylating agent.

Synthetic Pathway

The most common and industrially scalable approach involves the reaction of sodium 4-hydroxybenzenesulfonate with pivaloyl chloride. The choice of a phase-transfer catalyst is critical for this reaction to proceed efficiently, as the sodium sulfonate salt has poor solubility in many organic solvents where the pivaloyl chloride is most reactive.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from analogous synthetic procedures for similar acyloxy benzene sulfonates.[4]

-

Reactor Setup: To a 1L four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet, add sodium 4-hydroxybenzenesulfonate (196 g, 1.0 mol).[5][6]

-

Solvent and Catalyst Addition: Add a mixed solvent system, such as toluene (300 mL) and tetrachloromethane (600 mL), to the flask. Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 6.4 g, 0.02 mol).

-

Causality Insight: The mixed aprotic solvent system is chosen to provide a medium for the reaction while managing the solubility of the reactants.[4] The phase-transfer catalyst is essential for transporting the phenoxide ion from the solid phase or aqueous interface into the organic phase where it can react with the pivaloyl chloride.

-

-

Reagent Addition: Begin stirring the suspension and slowly add pivaloyl chloride (133 g, 1.1 mol) via the dropping funnel over 60 minutes at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40°C.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 140-145°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC. During the reaction, hydrogen chloride gas will be evolved and should be passed through a scrubber.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

-

Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with the recycled filtrate or fresh solvent (toluene) to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid under vacuum at 60-70°C to a constant weight to yield the final product, this compound.

Application in Drug Development: A Prodrug Strategy

The structure of this compound strongly indicates its intended use as a prodrug. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This strategy is employed to overcome undesirable drug properties, such as poor solubility, low bioavailability, or instability.

Mechanism of Action as a Prodrug

The molecule incorporates two key functional groups that govern its behavior as a prodrug: the pivaloyloxy ester and the sodium sulfonate.

-

The Pivaloyloxy Moiety: Pivaloyl esters are commonly used to mask polar hydroxyl or carboxyl groups on a parent drug.[1] This masking increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the intestinal wall, leading to improved oral bioavailability. In the body, ubiquitous esterase enzymes recognize and hydrolyze the ester bond, releasing the parent drug.[7][8] The steric bulk of the pivaloyl group can also provide a degree of protection against premature hydrolysis in the acidic environment of the stomach.

-

The Sodium Sulfonate Moiety: The highly polar sodium sulfonate group confers excellent water solubility to the prodrug form. This is particularly advantageous for formulation, especially for intravenous administration or for creating high-concentration oral solutions.

The dual-functionality suggests a sophisticated prodrug design. The sulfonate group ensures the prodrug itself is highly soluble for formulation and administration, while the pivaloyloxy group facilitates absorption. Once in systemic circulation, esterases would cleave the pivaloyl group to release the active molecule, which in this case would be sodium 4-hydroxybenzenesulfonate.

Caption: Hypothetical enzymatic cleavage of the prodrug by esterases.

Therapeutic Context

While sodium 4-hydroxybenzenesulfonate itself is not a mainstream therapeutic agent, its structure is a core component of more complex molecules. The benzenesulfonate moiety has been explored in the design of novel antimitotic prodrugs activated by cytochrome P450 (CYP) 1A1, an enzyme overexpressed in certain breast cancer tissues.[9][10][11] This suggests that this compound could serve as a water-soluble precursor to an intermediate that is further utilized in the synthesis of targeted cancer therapies. By delivering the 4-hydroxybenzenesulfonate core efficiently, this prodrug could be a key starting point for more complex, targeted therapeutic agents.

Conclusion

This compound is more than a simple organic salt; it is a thoughtfully designed chemical entity with clear potential in pharmaceutical development. Its synthesis is achievable through established esterification methods, and its unique structure combines the solubility-enhancing properties of a sulfonate with the bioavailability-enhancing characteristics of a pivaloyl ester. This makes it an excellent candidate for a prodrug designed to deliver a phenolic active agent, specifically the 4-hydroxybenzenesulfonate core. For researchers in drug discovery and development, understanding the synthesis and likely mechanism of action of such specialized intermediates is crucial for innovating the next generation of therapeutics with improved efficacy and patient compliance.

References

-

LookChem. This compound CAS NO.188114-91-2. Available from: [Link]

-

FDER. This compound. Available from: [Link]

-

National Institutes of Health (NIH). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. Available from: [Link]

-

LookChem. This compound 188114-91-2 CAS NO.188114-91-2. Available from: [Link]

- Google Patents. CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate.

-

PubMed. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Available from: [Link]

-

Organic Chemistry Portal. Alcohol or phenol synthesis by ester cleavage. Available from: [Link]

-

PubChem, National Institutes of Health. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756. Available from: [Link]

-

PubMed. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. Available from: [Link]

-

PubChem, National Institutes of Health. 4-Hydroxybenzenesulfonic Acid Sodium Salt. Available from: [Link]

-

PubMed. Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. Available from: [Link]

-

PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chloromethyl Pivalate in Prodrug Synthesis: Enhancing Drug Delivery. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemfish.lookchem.com [chemfish.lookchem.com]

- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 4. CN101870667A - Synthesis method of sodium nonanoyloxy benzene sulfonate - Google Patents [patents.google.com]

- 5. 4-羟基苯磺酸钠 二水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sodium 4-hydroxybenzenesulfonate | C6H5NaO4S | CID 4379756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Studies of (Pivaloyloxy)benzenesulfonate Compounds

This guide provides a comprehensive exploration of the theoretical and practical aspects of (pivaloyloxy)benzenesulfonate compounds. Tailored for researchers, scientists, and professionals in drug development, it navigates from fundamental electronic properties to computational modeling and strategic applications in prodrug design. Here, we dissect the causality behind experimental choices and theoretical frameworks, ensuring a self-validating system of protocols and analyses for robust scientific inquiry.

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry and organic synthesis, the design of functional molecules hinges on the precise control of reactivity, stability, and bioavailability. Benzenesulfonates are a well-established class of organic compounds, recognized for the strong electron-withdrawing nature of the sulfonate group, which renders them versatile as leaving groups and as structural cores in various therapeutic agents.[1] The introduction of a (pivaloyloxy) group—a bulky and enzymatically labile ester—onto the benzenesulfonate scaffold creates a fascinating molecular dichotomy. This modification introduces a sterically demanding and potentially bioreversible handle, opening new avenues for prodrug design and controlled release strategies.[2][3][4]

This technical guide delves into the theoretical underpinnings of (pivaloyloxy)benzenesulfonate compounds. We will explore how the electronic influence of the sulfonate group and the steric and chemical properties of the pivaloyloxy moiety coalesce to define the molecule's behavior. Through a synthesis of computational modeling, experimental validation, and mechanistic insights, this document aims to equip researchers with the knowledge to rationally design and utilize these compounds in the pursuit of novel therapeutics.

The Theoretical Framework: An Electronic and Steric Balancing Act

The chemical personality of a (pivaloyloxy)benzenesulfonate is dominated by the interplay between its two key functional groups. Understanding this relationship is paramount for predicting its stability, reactivity, and suitability for specific applications.

The Benzenesulfonate Core: The sulfonic acid group (-SO3H) is a potent electron-withdrawing group, a characteristic that significantly influences the aromatic ring's properties.[1] This electronic pull has several consequences:

-

Acidity: It increases the acidity of the corresponding sulfonic acid.

-

Reactivity: It deactivates the benzene ring towards electrophilic aromatic substitution while directing incoming groups to the meta position.

-

Leaving Group Ability: The resulting benzenesulfonate anion is a stable and excellent leaving group in nucleophilic substitution reactions.

The Pivaloyloxy Group: The pivaloyloxy group, derived from pivalic acid, introduces a distinct set of features:

-

Steric Hindrance: The tert-butyl group is exceptionally bulky, which can shield adjacent parts of the molecule from enzymatic or chemical attack, thereby enhancing stability.

-

Lipophilicity: The hydrocarbon-rich pivaloyl moiety increases the overall lipophilicity of the molecule, a critical factor for improving membrane permeability and oral bioavailability in drug design.[4]

-

Enzymatic Lability: As an ester, the pivaloyloxy group is susceptible to hydrolysis by esterase enzymes prevalent in the body. This cleavage is the cornerstone of its use in prodrug strategies, allowing for the in vivo release of the active parent drug.[5]

When combined in a (pivaloyloxy)benzenesulfonate structure, these two groups create a molecule with a stable, electron-deficient aromatic core and a bulky, cleavable side chain. The position of the pivaloyloxy group on the benzene ring (ortho, meta, or para) will further modulate these effects through resonance and inductive phenomena. Theoretical studies, therefore, are essential to predict the optimal arrangement for a desired balance of stability and controlled release.

Computational Modeling of (Pivaloyloxy)benzenesulfonate Derivatives

Computational chemistry provides a powerful lens through which to examine the behavior of (pivaloyloxy)benzenesulfonate compounds at a molecular level. Quantum mechanics (QM) and hybrid QM/MM methods can elucidate reaction mechanisms, predict stability, and guide the design of new derivatives with tailored properties.[6][7]

A Generalized Computational Workflow

The following workflow outlines a standard approach for the theoretical investigation of these compounds.

Caption: A generalized workflow for the computational analysis of (pivaloyloxy)benzenesulfonate compounds.

Key Predictive Insights from Modeling

-

Hydrolysis Mechanism: Theoretical calculations can help resolve whether the hydrolysis of the pivaloyloxy ester proceeds through a concerted or a stepwise mechanism, a topic of debate for similar sulfonate esters.[6][7][8] This is crucial for understanding the rate of drug release.

-

Conformational Analysis: The steric bulk of the pivaloyl group can lead to multiple low-energy conformations. Computational models can identify the most stable conformers and assess their accessibility, which can influence receptor binding or enzymatic recognition.

-

Electronic Structure Analysis: By calculating properties such as molecular orbitals (HOMO/LUMO) and electrostatic potential, one can predict sites susceptible to nucleophilic or electrophilic attack, guiding further chemical modifications.

Experimental Synthesis and Characterization

While this guide focuses on theoretical studies, the validation of computational models relies on robust experimental data. The following section provides a plausible, generalized protocol for the synthesis and characterization of a model compound, sodium 4-(pivaloyloxy)benzenesulfonate.

Synthetic Protocol

Objective: To synthesize this compound from 4-hydroxybenzenesulfonic acid.

Materials:

-

4-hydroxybenzenesulfonic acid

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO3)

-

Diethyl ether

-

Deionized water

-

Brine solution

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzenesulfonic acid (1 equivalent) in anhydrous pyridine (10 volumes) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified product in a minimal amount of ethanol and add an equimolar amount of sodium bicarbonate dissolved in water. Stir until gas evolution ceases. Remove the solvent under reduced pressure to yield this compound as a solid.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various spectroscopic techniques.

Caption: A standard workflow for the characterization of a synthesized (pivaloyloxy)benzenesulfonate compound.

Application in Prodrug Design: A Mechanistic Perspective

A primary application for (pivaloyloxy)benzenesulfonate compounds is in the field of prodrug design. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[5] The (pivaloyloxy) group can serve as a promoiety to enhance properties like membrane permeability or to mask a polar functional group on the parent benzenesulfonate drug.

The Prodrug Activation Pathway

The theoretical basis for this application lies in the enzymatic cleavage of the pivaloyloxy ester bond. This process is typically mediated by carboxylesterases, which are abundant in the liver, plasma, and other tissues.

Caption: A hypothetical pathway for the cellular uptake and activation of a (pivaloyloxy)benzenesulfonate prodrug.

Key Parameters for Prodrug Efficacy

The success of such a prodrug strategy depends on a delicate balance of several factors, which can be both predicted by theoretical models and measured experimentally.

| Parameter | Theoretical Consideration | Experimental Measurement | Desired Outcome |

| Lipophilicity (LogP) | Calculated from molecular structure. | Shake-flask method (octanol/water). | Increased LogP for better membrane transport. |

| Chemical Stability | DFT calculation of hydrolysis energy barrier in aqueous solution. | Half-life determination in buffer at various pH values. | Sufficient stability to reach the target site. |

| Enzymatic Lability | Docking simulations with esterase active sites. | Incubation with liver microsomes or purified esterases. | Rapid cleavage to release the active drug. |

| Aqueous Solubility | Predicted from solvation models. | Measurement of solubility in physiological buffers. | Adequate solubility for formulation and absorption. |

Conclusion

The theoretical study of (pivaloyloxy)benzenesulfonate compounds offers a powerful paradigm for modern drug discovery and development. By integrating computational modeling with established principles of physical organic chemistry, researchers can gain profound insights into the stability, reactivity, and pharmacokinetic potential of these molecules. The strategic combination of the electron-withdrawing benzenesulfonate core and the sterically influential, bioreversible pivaloyloxy group provides a versatile platform for creating sophisticated prodrugs. Future research in this area will likely focus on fine-tuning the electronic properties of the aromatic ring and exploring alternative ester promoieties to achieve even greater control over the rate and location of drug release, ultimately leading to safer and more effective therapies.

References

-

Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [Link]

- Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry.

-

Biscans, A., Bos, M., Martin, A. R., Ader, N., Sczakiel, G., Vasseur, J.-J., Dupouy, C., & Debart, F. (2014). Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications. ChemBioChem, 15(18), 2674–2679. [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. (n.d.). [Link]

- Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applic

-

Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28835–28851. [Link]

-

Chloromethyl Pivalate in Prodrug Synthesis: Enhancing Drug Delivery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. (2023). ACS Publications. [Link]

-

Wang, T., Li, R., Ma, Y., Li, Y., Wu, Q., Sun, Y., ... & Krystal, M. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS medicinal chemistry letters, 2(6), 463-467. [Link]

-

Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. (2023). PubMed. [Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2022). ResearchGate. [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

-

Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255–270. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]

-

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023). Organic Syntheses. [Link]

-

An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals. [Link]

-

Benzenesulfonic Acid Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). ResearchGate. [Link]

-

Development and Application of a Recyclable High Load Magnetic Co/C Hybrid ROMP-derived Benzene Sulfonyl Chloride Reagent and Utility of Corresponding Analogs. (2014). PubMed Central. [Link]

-

Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). MDPI. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. researchgate.net [researchgate.net]

- 3. Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Solubility and Stability of Sodium 4-(pivaloyloxy)benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Sodium 4-(pivaloyloxy)benzenesulfonate is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a hydrophilic sulfonate group and a lipophilic pivaloyl ester, suggests a unique profile of solubility and stability that warrants detailed investigation for its potential applications. This guide provides a comprehensive overview of the known physicochemical properties of this compound, theoretical considerations for its behavior in various environments, and robust experimental protocols for determining its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document serves as a foundational resource for researchers, offering insights based on the well-established chemistry of its constituent functional groups and related molecules.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. This information is critical for the design of solubility and stability studies.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzenesulfonate | |

| CAS Number | 188114-91-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃NaO₅S | [2] |

| Molecular Weight | 280.27 g/mol | [2] |

| Appearance | Solid or liquid | [1] |

| Purity | ≥95% | [1] |

Solubility Profile: Theoretical Considerations and Experimental Design

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The molecular structure of this compound, containing both a highly polar sodium sulfonate group and a nonpolar pivaloyl group, suggests it will exhibit amphiphilic properties.

Predicted Solubility

-

Aqueous Solubility : The presence of the sodium sulfonate group is expected to confer significant water solubility.[3] However, the bulky and hydrophobic pivaloyl group will likely limit this solubility compared to simpler sulfonated compounds like sodium benzenesulfonate. The overall aqueous solubility will be a balance between these opposing characteristics.

-

Organic Solvents : Solubility in organic solvents will be dictated by the solvent's polarity. It is anticipated to have limited solubility in non-polar solvents (e.g., hexane) and greater solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol).

Experimental Protocol for Solubility Determination

A robust determination of the solubility profile is essential. The following is a standardized protocol for this purpose.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (purity ≥97%)

-

Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF).

-

Analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, HPLC system with UV detector.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a defined temperature (e.g., 25 °C and 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples to determine the concentration of the dissolved compound.

-

Calculate the solubility in units of mg/mL or g/L.

-

Data Presentation:

The results should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | [Experimental Data] |

| PBS (pH 7.4) | 37 | [Experimental Data] |

| 0.1 N HCl | 25 | [Experimental Data] |

| 0.1 N NaOH | 25 | [Experimental Data] |

| Methanol | 25 | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] |

| DMSO | 25 | [Experimental Data] |

Stability Profile: Degradation Pathways and Assessment

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy. The ester linkage in this compound is a potential site for chemical degradation, particularly through hydrolysis.

Predicted Degradation Pathways

The primary anticipated degradation pathway is the hydrolysis of the pivaloyl ester, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the ester bond. This process is generally faster than acid-catalyzed hydrolysis.

The expected degradation products are sodium 4-hydroxybenzenesulfonate and pivalic acid.

Caption: Predicted Hydrolysis Degradation Pathway.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

A stock solution of the compound is subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: 0.1 N NaOH at room temperature and at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: The solid compound is heated in an oven (e.g., at 105 °C).

-

Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term Stability Studies

Long-term stability studies under ICH-recommended storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) are necessary to determine the shelf-life of the compound.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its impurities or degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar to non-polar compounds. |

| Mobile Phase | Acetonitrile/Water with a buffer (e.g., phosphate or acetate) | A gradient elution may be necessary to resolve the parent compound from its more polar degradation products. |

| Detection | UV at a suitable wavelength (determined by UV scan) | The aromatic ring will provide strong UV absorbance. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Caption: Key Parameters for Analytical Method Validation.

Handling and Storage

Based on available safety data and the chemical nature of the compound, the following handling and storage recommendations are provided:

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is advisable to store at 4°C for long-term storage and away from moisture.

-

Handling: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

Conclusion

While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. Based on its chemical structure, it is predicted to be a water-soluble compound with a primary degradation pathway involving the hydrolysis of its ester linkage. The experimental protocols outlined herein provide a robust starting point for researchers to quantitatively determine its solubility and stability profiles, which are essential for its further development and application.

References

-

LookChem. (n.d.). This compound 188114-91-2. [Link]

-

FDER. (n.d.). This compound. [Link]

- Patel, P., et al. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. American Journal of Analytical Chemistry, 11, 363-375.

-

PubChem. (n.d.). Sodium benzenesulfonate. [Link]

- Google Patents. (n.d.).